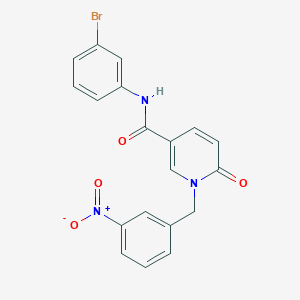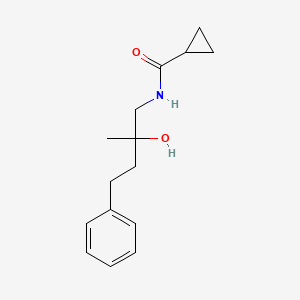![molecular formula C16H22ClN3O2 B2524416 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one CAS No. 2415573-99-6](/img/structure/B2524416.png)
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a unique structure that includes a chloropyrimidine moiety, a piperidine ring, and a cyclopentyl group, making it a subject of interest for researchers exploring new therapeutic agents.
Vorbereitungsmethoden
The synthesis of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one involves multiple steps, typically starting with the preparation of the chloropyrimidine intermediate. This intermediate is then reacted with piperidine under controlled conditions to form the desired compound. Common reagents used in the synthesis include sodium carbonate, dioxane, and water, with reaction temperatures maintained between 70-80°C . Industrial production methods may involve optimization of these conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties.
Wissenschaftliche Forschungsanwendungen
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical studies.
Industry: Its unique properties make it suitable for use in the development of industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract . This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin hormones, thereby aiding in glucose regulation.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-2-cyclopentylethan-1-one stands out due to its unique combination of functional groups. Similar compounds include:
5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one: This compound also targets GPR119 but features different substituents that may affect its potency and selectivity.
1-(5-Chloropyrimidin-2-yl)piperidin-4-yl derivatives: These compounds share the chloropyrimidine and piperidine moieties but differ in other structural aspects, influencing their chemical behavior and applications.
Eigenschaften
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O2/c17-13-10-18-16(19-11-13)22-14-5-7-20(8-6-14)15(21)9-12-3-1-2-4-12/h10-12,14H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMSFAGCAKINAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2524338.png)
![2,4-dimethyl-6-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2524339.png)
![5-Iodo-[1,1'-biphenyl]-2-ol](/img/structure/B2524341.png)


![2-Bromo-4-{[4-(dimethylamino)-6-(propan-2-yl)-1,3,5-triazin-2-yl]oxy}-5-methoxybenzaldehyde](/img/structure/B2524345.png)




![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)


